molecular formula C8H12 B3051393 5,5-Dimethyl-1,3-cyclohexadiene CAS No. 33482-80-3

5,5-Dimethyl-1,3-cyclohexadiene

Cat. No.: B3051393
CAS No.: 33482-80-3
M. Wt: 108.18 g/mol
InChI Key: KGYVJUSBRARRBU-UHFFFAOYSA-N
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Description

5,5-Dimethyl-1,3-cyclohexadiene is an organic compound with the molecular formula C8H12. It is a derivative of cyclohexadiene, characterized by the presence of two methyl groups at the 5th position of the cyclohexadiene ring. This compound is of interest due to its unique structural properties and reactivity, making it a valuable subject in organic chemistry research.

Scientific Research Applications

5,5-Dimethyl-1,3-cyclohexadiene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5,5-Dimethyl-1,3-cyclohexadiene can be synthesized through various methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. For instance, the reaction of 2,3-dimethyl-1,3-butadiene with ethylene can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves catalytic processes that ensure high yield and purity. The use of specific catalysts and controlled reaction conditions, such as temperature and pressure, are crucial to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 5,5-Dimethyl-1,3-cyclohexadiene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert it into cyclohexane derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds or the methyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorine under controlled conditions.

Major Products:

Mechanism of Action

The mechanism of action of 5,5-dimethyl-1,3-cyclohexadiene involves its reactivity towards electrophiles and nucleophiles. The presence of conjugated double bonds allows for resonance stabilization, making it a suitable candidate for various addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions employed .

Comparison with Similar Compounds

    1,3-Cyclohexadiene: Lacks the methyl groups at the 5th position, making it less sterically hindered.

    5,5-Dimethyl-1,3-cyclohexanedione: Contains carbonyl groups instead of double bonds, altering its reactivity and applications.

Uniqueness: 5,5-Dimethyl-1,3-cyclohexadiene is unique due to the presence of methyl groups that influence its steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its non-methylated counterparts .

Properties

IUPAC Name

5,5-dimethylcyclohexa-1,3-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12/c1-8(2)6-4-3-5-7-8/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYVJUSBRARRBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC=CC=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10446677
Record name 5,5-dimethyl-1,3-cyclohexadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33482-80-3
Record name 5,5-dimethyl-1,3-cyclohexadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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